H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH

Description

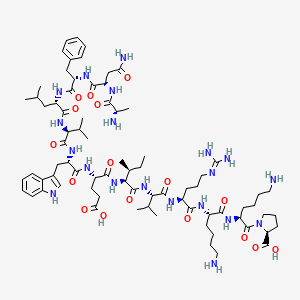

H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-OH (CAS 143784-00-3) is a synthetic peptide composed of 13 amino acids. This compound is characterized by a sequence rich in hydrophobic residues (e.g., Phe, Leu, Val, Trp, Ile) and cationic residues (Arg, Lys), balanced by polar/acidic residues (Asn, Glu). Its structure includes a proline-terminated C-terminus, which may influence conformational rigidity. The peptide is supplied by Gil Biochemical with a purity exceeding 98%, as indicated in vendor catalogs .

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLDYJFNKAUGHT-HOLLTSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H122N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the desired peptide are inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) for labeling.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Labeled peptides with fluorescent tags.

Scientific Research Applications

Peptides like H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH have diverse applications in scientific research:

Chemistry: Used as model compounds to study peptide bond formation and stability.

Biology: Serve as signaling molecules or substrates for enzymes in biochemical assays.

Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as:

Receptors: Binding to cell surface receptors to initiate signaling cascades.

Enzymes: Acting as substrates or inhibitors of enzymatic activity.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Sequence and Structural Features

The peptide is compared to four structurally related compounds from the evidence:

Key Observations :

- Length Variability : The target peptide is shorter (13 AA) compared to others (21–42 AA), which may limit its functional complexity but enhance synthetic accessibility .

- Charge Distribution : The cationic Arg-Lys-Lys cluster in the target peptide contrasts with compounds like CAS 106612-94-6, which balance acidic (Glu, Asp) and basic residues. This difference may affect membrane permeability or protein-binding selectivity .

Functional and Biomedical Implications

- Hydrophobic Core : The target peptide’s hydrophobic core (Phe, Leu, Val, Trp, Ile) is conserved in CAS 106612-94-6 and CAS 136461-80-8, suggesting shared roles in membrane interactions or hydrophobic binding pockets .

- Cationic Motifs : The Arg-Lys-Lys sequence in the target peptide is analogous to the Arg-rich regions in CAS 136461-80-8, which are critical for nucleic acid binding in viral or antimicrobial peptides .

- Unique Features : CAS 136461-80-8 contains Gla and Cys residues, enabling calcium-dependent activity and disulfide bond formation—functions absent in the target peptide .

Biological Activity

H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-OH is a synthetic peptide composed of 13 amino acids. This peptide is notable for its potential biological activities, which include roles in signaling pathways, enzymatic processes, and possible therapeutic applications. Understanding the biological activity of this compound is crucial for its application in research and medicine.

Composition and Structure

The peptide consists of the following amino acids:

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Alanine | Ala | 1 |

| Asparagine | Asn | 2 |

| Phenylalanine | Phe | 3 |

| Leucine | Leu | 4 |

| Valine | Val | 5 |

| Tryptophan | Trp | 6 |

| Glutamic Acid | Glu | 7 |

| Isoleucine | Ile | 8 |

| Valine | Val | 9 |

| Arginine | Arg | 10 |

| Lysine | Lys | 11 |

| Lysine | Lys | 12 |

| Proline | Pro | 13 |

The C-terminal amine group (OH) contributes to the peptide's solubility and stability, influencing its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : The peptide may interact with cell surface receptors, initiating intracellular signaling cascades that can influence cellular responses such as proliferation, differentiation, or apoptosis.

- Enzymatic Activity : It can act as a substrate or inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Ion Channel Modulation : The peptide may affect ion channel activity, thereby altering membrane potential and cellular excitability.

Biological Activities

Research has shown that peptides similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Certain peptides have demonstrated the ability to inhibit bacterial growth and biofilm formation.

- Antioxidant Activity : Peptides can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of similar peptides:

- A study on marine-derived peptides showed significant antihypertensive and antioxidant effects, suggesting that structural features similar to those in this compound could confer similar activities .

- Research on peptide analogs indicated that specific amino acid sequences could enhance ACE-inhibitory effects, which are pertinent for cardiovascular health .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-NH2 | Amide group at C-terminus | Similar signaling properties |

| H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-OCH3 | Methoxy group at C-terminus | Altered solubility |

The presence of a free carboxyl group in this compound may enhance its interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.